1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one
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Overview
Description
1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-methoxybenzaldehyde and 2,6-difluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. Its effects are mediated through the regulation of signaling pathways such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-phenyl-2-propen-1-one
- 1-(2-Methoxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one
- 1-(2-Methoxyphenyl)-3-(3,4-difluorophenyl)-2-propen-1-one
Uniqueness
1-(2-Methoxyphenyl)-3-(2,6-difluorophenyl)-2-propen-1-one is unique due to the presence of both methoxy and difluorophenyl groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the methoxy group can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c1-20-16-8-3-2-5-12(16)15(19)10-9-11-13(17)6-4-7-14(11)18/h2-10H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUZJURIXPBDZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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